molecular formula C9H7F3O3S B581446 2-Formyl-5-(methylsulphonyl)benzotrifluoride CAS No. 1215310-75-0

2-Formyl-5-(methylsulphonyl)benzotrifluoride

Cat. No.: B581446
CAS No.: 1215310-75-0
M. Wt: 252.207
InChI Key: KKZHDYBLTHETMS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-5-(methylsulphonyl)benzotrifluoride typically involves the introduction of the formyl, methylsulphonyl, and trifluoromethyl groups onto a benzene ring. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-(methylsulphonyl)benzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Formyl-5-(methylsulphonyl)benzotrifluoride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with anti-inflammatory and anticancer properties.

    Industry: It is employed in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Formyl-5-(methylsulphonyl)benzotrifluoride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Formyl-5-(methylsulphonyl)benzotrifluoride
  • 4-Formyl-3-(trifluoromethyl)phenyl methyl sulphone
  • 2-Formyl-4-(methylsulphonyl)benzotrifluoride

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in pharmaceutical and industrial applications[6][6].

Biological Activity

2-Formyl-5-(methylsulphonyl)benzotrifluoride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzene ring substituted with a formyl group, a methylsulphonyl group, and a trifluoromethyl group. This unique arrangement enhances its lipophilicity and metabolic stability, making it a valuable candidate for pharmaceutical applications.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Nitration : Introduction of a nitro group to the benzene ring.
  • Reduction : Conversion of the nitro group to an amino group.
  • Formylation : Transformation of the amino group into a formyl group using agents like formic acid.
  • Sulphonylation : Addition of the methylsulfonyl group using methylsulfonyl chloride.
  • Trifluoromethylation : Incorporation of the trifluoromethyl group using trifluoromethyl iodide.

These steps can be optimized for yield and purity depending on the desired application.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biological pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in inflammatory processes, potentially leading to anti-inflammatory effects.
  • Receptor Binding : It can bind to receptors modulating pain and inflammation responses, suggesting its utility in pain management therapies .

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that derivatives of this compound exhibited significant inhibition of inflammatory markers in vitro. The compound's interaction with cyclooxygenase enzymes was highlighted as a key mechanism for reducing inflammation.
  • Anticancer Potential : Research indicated that this compound could induce apoptosis in cancer cell lines by activating specific apoptotic pathways. The trifluoromethyl group was found to enhance cytotoxicity against certain tumor cells, indicating potential for development as an anticancer agent .
  • Toxicological Studies : Toxicological assessments revealed that while this compound has beneficial biological effects, it also poses risks such as acute toxicity if ingested or upon skin contact. Safety data indicate harmful effects at high doses, necessitating careful handling and dosage regulation .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological ActivityNotes
4-Formyl-3-(trifluoromethyl)phenyl methyl sulphoneTrifluoromethyl and methyl sulphone groupsModerate anti-inflammatoryLess potent than 2-formyl variant
2-Formyl-4-(methylsulphonyl)benzotrifluorideSimilar to target compound but different substitution patternLower cytotoxicityShows promise but less studied

Properties

IUPAC Name

4-methylsulfonyl-2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3S/c1-16(14,15)7-3-2-6(5-13)8(4-7)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZHDYBLTHETMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601021029
Record name Benzaldehyde, 4-​(methylsulfonyl)​-​2-​(trifluoromethyl)​-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215310-75-0
Record name Benzaldehyde, 4-​(methylsulfonyl)​-​2-​(trifluoromethyl)​-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylsulfonyl)-2-(trifluoromethyl)benzaldehyde
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